
Tetrapeptide-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapeptide-26 is a synthetic peptide composed of glutamine, leucine, proline, and serine. It is an innovative anti-aging tetrapeptide designed using advanced molecular biology and inspired by epigenetic science. This compound is known for its ability to boost the expression of clock genes, which are involved in the regulation of circadian rhythms in the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapeptide-26 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrapeptide-26 primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Oxidation reactions can affect the amino acid side chains, particularly those containing sulfur or aromatic groups .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Hydrolysis: The major products are the individual amino acids—glutamine, leucine, proline, and serine.
Scientific Research Applications
Tetrapeptide-26 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating peptide stability and reactivity.
Biology: this compound is studied for its role in regulating circadian rhythms and its potential to enhance cellular repair mechanisms.
Medicine: It is explored for its anti-aging properties and potential therapeutic applications in skin care and wound healing.
Industry: This compound is incorporated into cosmetic formulations for its ability to protect the skin from UV damage and improve skin barrier function
Mechanism of Action
Tetrapeptide-26 exerts its effects by activating genes involved in the regulation of circadian rhythms, such as CLOCK, BMAL1, and PER1. These genes encode proteins that regulate cellular defense mechanisms and DNA repair processes. By boosting the expression of these genes, this compound enhances the skin’s natural defense against environmental damage and promotes cellular repair .
Comparison with Similar Compounds
Similar Compounds
Tripeptide-32:
SS-31 (Elamipretide): A mitochondria-targeted tetrapeptide with alternating cationic and aromatic residues, used for mitochondrial disorders.
Uniqueness
Tetrapeptide-26 is unique in its ability to enhance the expression of BMAL1, which forms a heterodimer complex with CLOCK, improving the overall efficiency of the circadian rhythm regulation. This makes it particularly effective in protecting the skin from UV damage and promoting DNA repair .
Properties
Molecular Formula |
C19H34N6O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C19H34N6O6/c1-10(2)8-13(17(29)23-12(16(22)28)5-6-15(21)27)24-18(30)14-4-3-7-25(14)19(31)11(20)9-26/h10-14,26H,3-9,20H2,1-2H3,(H2,21,27)(H2,22,28)(H,23,29)(H,24,30)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
XUMLWJDGGVUUNI-XUXIUFHCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


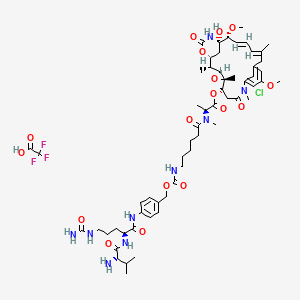


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)
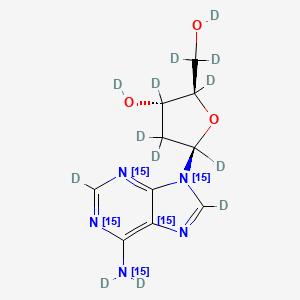
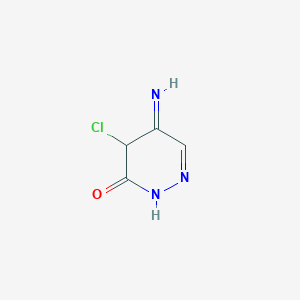
![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

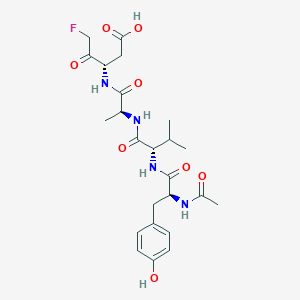
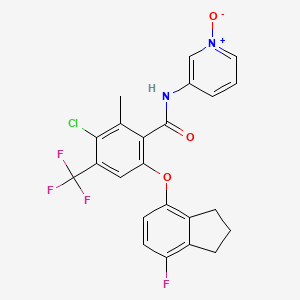
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
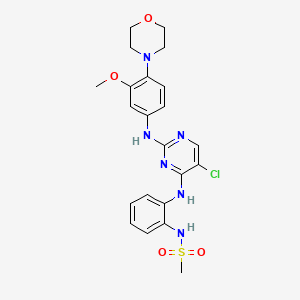
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)

